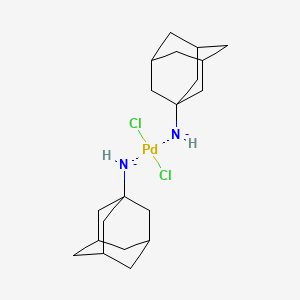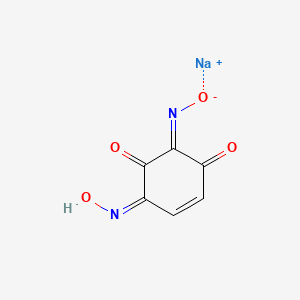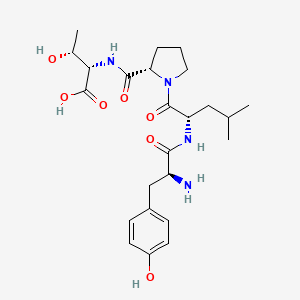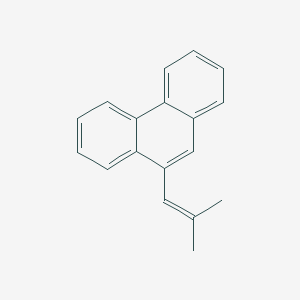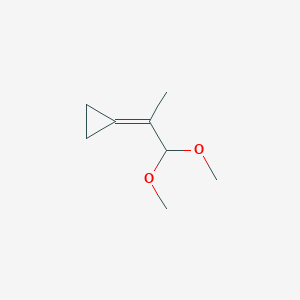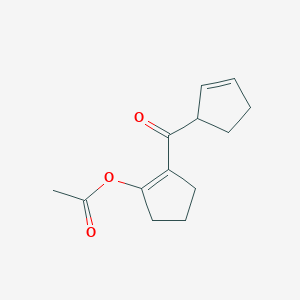![molecular formula C19H12N2O2 B14473668 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate CAS No. 67119-60-2](/img/structure/B14473668.png)
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications. This particular compound is notable for its unique structure, which includes a fused ring system and a quinoxaline core, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate typically involves the reaction of acenaphthoquinone with N-phenyl-o-phenylenediamine in methanol in the presence of hydrochloric acid. This reaction yields the desired compound, which is brightly fluorescent in dichloromethane and water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can produce the corresponding reduced forms of the compound.
科学研究应用
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in redox studies due to its unique electronic properties.
Industry: Utilized in the development of fluorescent materials and sensors.
作用机制
The mechanism of action of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound’s redox activity also plays a role in its mechanism, as it can undergo electron transfer reactions that affect cellular redox states .
相似化合物的比较
Similar Compounds
7-Phenylacenaphtho[1,2-b]quinoxalin-7-ium chloride: Similar in structure and also exhibits strong DNA intercalation properties.
9-Phenyldibenzo[a,c]phenazin-9-ium cation: Another compound with a similar planar structure, known for its DNA intercalation ability.
Uniqueness
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is unique due to its specific methyl and oxo substitutions, which confer distinct electronic properties and fluorescence characteristics. These features make it particularly useful in fluorescence-based applications and redox studies.
属性
CAS 编号 |
67119-60-2 |
|---|---|
分子式 |
C19H12N2O2 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
9-methyl-7-oxidoacenaphthyleno[2,1-b]quinoxalin-12-ium 12-oxide |
InChI |
InChI=1S/C19H12N2O2/c1-11-8-9-15-16(10-11)21(23)19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20(15)22/h2-10H,1H3 |
InChI 键 |
YAIXAOXKZMUTNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
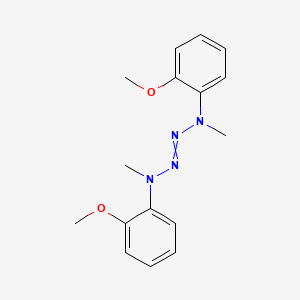
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

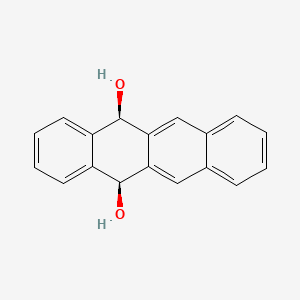
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
